(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
The compound “(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule that features a trifluoroacetamido group, a benzo[d][1,2,3]triazole moiety, and a tetrahydropyran ring with multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,2,3]triazole ring, the introduction of the trifluoroacetamido group, and the assembly of the tetrahydropyran ring with acetate groups. Common synthetic routes may include:
Formation of Benzo[d][1,2,3]triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoroacetamido Group: This step may involve the reaction of the benzo[d][1,2,3]triazole with trifluoroacetic anhydride or trifluoroacetamide in the presence of a catalyst.
Assembly of Tetrahydropyran Ring: The tetrahydropyran ring can be constructed through cyclization reactions involving suitable diol or polyol precursors.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the tetrahydropyran ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The trifluoroacetamido group and benzo[d][1,2,3]triazole moiety may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the trifluoroacetamido and benzo[d][1,2,3]triazole groups.
Reduction: Reduced forms of the trifluoroacetamido group and benzo[d][1,2,3]triazole moiety.
Substitution: Compounds with substituted acetate groups, leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The trifluoroacetamido group and benzo[d][1,2,3]triazole moiety may play key roles in binding to these targets and modulating their activity. The acetate groups may influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: can be compared with other compounds featuring trifluoroacetamido groups, benzo[d][1,2,3]triazole moieties, or tetrahydropyran rings.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The unique combination of the trifluoroacetamido group, benzo[d][1,2,3]triazole moiety, and tetrahydropyran ring with acetate groups distinguishes this compound from others. Its specific chemical structure imparts unique properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
308095-44-5 |
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Molecular Formula |
C19H19F3N4O8 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(3S,4R,5R,6R)-4,5-diacetyloxy-6-[4-[(2,2,2-trifluoroacetyl)amino]benzotriazol-1-yl]oxan-3-yl] acetate |
InChI |
InChI=1S/C19H19F3N4O8/c1-8(27)32-13-7-31-17(16(34-10(3)29)15(13)33-9(2)28)26-12-6-4-5-11(14(12)24-25-26)23-18(30)19(20,21)22/h4-6,13,15-17H,7H2,1-3H3,(H,23,30)/t13-,15+,16+,17+/m0/s1 |
InChI Key |
VWRHWEAGFVUFRA-RKTXRCNFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)N2C3=CC=CC(=C3N=N2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C3=CC=CC(=C3N=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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